molecular formula C23H33NO8 B571660 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate CAS No. 1138018-24-2

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate

Cat. No.: B571660
CAS No.: 1138018-24-2
M. Wt: 451.516
InChI Key: RQXXACXWPFWUMW-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is a synthetic organic compound with the molecular formula C23H33NO8. It is a derivative of L-glutamic acid, where the amino group is protected by two tert-butoxycarbonyl (Boc) groups, and the carboxyl group is esterified with a benzyl group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate typically involves the protection of the amino group of L-glutamic acid with tert-butoxycarbonyl groups. This is followed by esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound in a more sustainable and scalable manner .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The Boc groups can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.

Major Products

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Free amino acid derivatives.

Scientific Research Applications

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate involves its ability to act as a protected amino acid derivative. The Boc groups protect the amino group from unwanted reactions during synthesis, and can be removed under controlled conditions to reveal the reactive amino group. This allows for selective reactions to occur at other functional groups in the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-D-glutamate: The D-isomer of the compound.

    1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-aspartate: Similar structure but with an aspartic acid backbone.

    1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-alanine: Similar structure but with an alanine backbone.

Uniqueness

1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is unique due to its specific combination of protecting groups and esterification, which provides stability and reactivity in synthetic applications. Its L-glutamic acid backbone also makes it particularly useful in peptide synthesis and related research.

Properties

IUPAC Name

1-O-benzyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXXACXWPFWUMW-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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